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Compound of Interest

Compound Name: Dimethyl phenylphosphonite

Cat. No.: B1585561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance

(NMR) chemical shift of dimethyl phenylphosphonite. It is designed to be a comprehensive

resource, offering detailed experimental protocols, structured data, and visual representations

of key concepts and workflows.

Introduction to ³¹P NMR of Dimethyl
Phenylphosphonite
Dimethyl phenylphosphonite (C₆H₅P(OCH₃)₂) is an organophosphorus compound containing

a phosphorus(III) center. ³¹P NMR spectroscopy is a powerful and direct analytical technique

for characterizing such compounds. The phosphorus-31 nucleus has a natural abundance of

100% and a spin quantum number of 1/2, making it highly suitable for NMR analysis. The

chemical shift (δ) in a ³¹P NMR spectrum provides crucial information about the electronic

environment of the phosphorus atom, which is highly sensitive to the nature of its substituents.

For dimethyl phenylphosphonite, the phenyl ring and two methoxy groups create a distinct

electronic environment, resulting in a characteristic chemical shift.

Quantitative Data
The ³¹P NMR chemical shift of dimethyl phenylphosphonite has been reported in the

scientific literature. The data is summarized in the table below. It is important to note that
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chemical shifts are typically reported relative to an external standard of 85% phosphoric acid

(H₃PO₄)[1].

Compound
Name

Molecular
Formula

³¹P Chemical
Shift (δ)

Solvent Reference

Dimethyl

phenylphosphoni

te

C₆H₅P(OCH₃)₂ 159.0 ppm N/A

Quin, L. D.,

Mesch, K. A., &

Orton, W. L.

(1982)

Note: While the solvent was not specified in the accessible text of the reference, deuterated

chloroform (CDCl₃) is a common solvent for such compounds.

Factors Influencing the Chemical Shift
The observed chemical shift of 159.0 ppm for dimethyl phenylphosphonite is influenced by

several factors inherent to its molecular structure:

Oxidation State: The phosphorus atom is in the P(III) oxidation state, which typically results

in chemical shifts in a broad and downfield region of the ³¹P NMR spectrum.

Electronegativity of Substituents: The oxygen atoms of the methoxy groups are highly

electronegative, which generally leads to a downfield shift.

Aromatic Ring Current: The phenyl group attached to the phosphorus can influence the local

magnetic field through its ring current, contributing to the overall chemical shift.

Bond Angles: The C-P-O and O-P-O bond angles around the phosphorus center affect the

hybridization and electronic shielding of the nucleus.
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Detailed Experimental Protocol
The following is a detailed protocol for acquiring a high-quality ³¹P NMR spectrum of dimethyl
phenylphosphonite. Phosphonites can be sensitive to air and moisture, so appropriate

handling techniques are essential.

4.1. Materials and Equipment

Dimethyl phenylphosphonite sample

High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)

Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

External reference standard: 85% H₃PO₄ in a sealed capillary insert or a separate sealed

NMR tube

Gas-tight syringe or cannula for transferring the sample

Glovebox or Schlenk line for handling air-sensitive samples
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NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency

4.2. Sample Preparation (Air-Sensitive Protocol)

Dry Glassware: Ensure the NMR tube, cap, and any transfer glassware are thoroughly dried

in an oven at >100°C overnight and cooled under an inert atmosphere (e.g., nitrogen or

argon).

Inert Atmosphere: Perform all sample manipulations inside a glovebox or on a Schlenk line.

Sample Weighing: In the inert atmosphere, accurately weigh approximately 10-20 mg of

dimethyl phenylphosphonite directly into a small vial.

Solvent Addition: Using a gas-tight syringe, add approximately 0.6-0.7 mL of deuterated

chloroform to the vial containing the sample. Gently swirl to dissolve the compound

completely.

Transfer to NMR Tube: Carefully transfer the solution from the vial to the dried NMR tube

using a clean, dry pipette or syringe.

Sealing: If using a standard NMR tube, cap it securely. For extended storage or analysis,

using a J-Young NMR tube with a resealable Teflon valve is highly recommended to ensure

an airtight seal.

4.3. NMR Spectrometer Setup and Data Acquisition

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune the probe to the ³¹P

frequency and match the impedance according to the instrument's standard procedure.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Perform automated or manual shimming to optimize the magnetic field homogeneity.

Acquisition Parameters: Set up a standard one-pulse ³¹P experiment with proton decoupling.

Typical parameters are:

Pulse Program: A standard single-pulse experiment with power-gated proton decoupling

(e.g., zgpg30 on Bruker systems).
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Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

Spectral Width: A spectral width of 200-300 ppm centered around the expected chemical

shift (e.g., 100 ppm) is usually sufficient.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay (d1): A delay of 2-5 seconds is a good starting point.

Number of Scans: Start with 16 or 32 scans and increase as needed to achieve a good

signal-to-noise ratio.

Referencing:

External Referencing (Recommended): After acquiring the spectrum of the sample,

replace it with a sealed tube containing 85% H₃PO₄. Acquire a spectrum of the reference

under the same conditions and set its peak to 0.0 ppm. Apply this reference to the

spectrum of the dimethyl phenylphosphonite sample.[1]

Solvent Referencing (Approximate): If an external standard is not available, the residual

solvent signal can be used as a secondary reference, though this is less accurate for ³¹P

NMR.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Perform a baseline correction.

Reference the spectrum as described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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